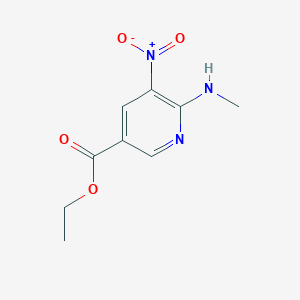
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol
Übersicht
Beschreibung
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a biphenyl group attached to a quinoline ring, with a methanol group at the 3-position and a methyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction between 3-bromo-2-methylbenzoic acid and phenyl-substituted boric acid or phenyl-substituted borate to obtain 3-phenyl-2-methylbenzoic acid. This intermediate is then subjected to a reduction reaction to yield the desired compound .
The Suzuki coupling reaction is carried out at temperatures ranging from 10°C to 150°C for 1 to 12 hours under the action of an alkali. Common reducing agents used in the subsequent reduction step include borane and lithium aluminium hydride .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as aldehydes or ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols or aldehydes. Substitution reactions can introduce various functional groups into the quinoline or biphenyl rings .
Wissenschaftliche Forschungsanwendungen
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-biphenylmethanol: This compound shares a similar biphenyl structure but lacks the quinoline ring.
8-Methylquinoline: This compound contains the quinoline ring with a methyl group at the 8-position but lacks the biphenyl group
Uniqueness
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is unique due to the combination of the biphenyl and quinoline structures, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H19NO |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[8-methyl-2-(2-phenylphenyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C23H19NO/c1-16-8-7-11-18-14-19(15-25)23(24-22(16)18)21-13-6-5-12-20(21)17-9-3-2-4-10-17/h2-14,25H,15H2,1H3 |
InChI-Schlüssel |
QIJGCRZAHFNYHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol](/img/structure/B8398191.png)
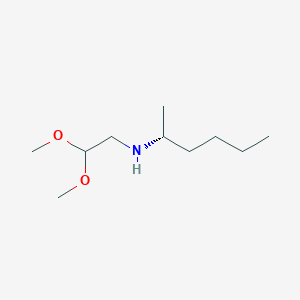
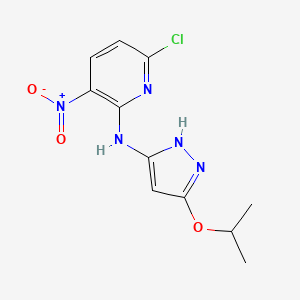
![Spiro[4.5]dec-7-yl-methanol](/img/structure/B8398219.png)
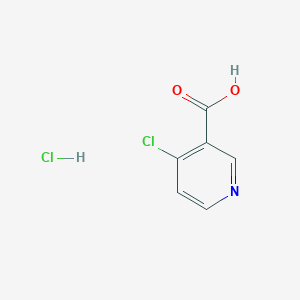
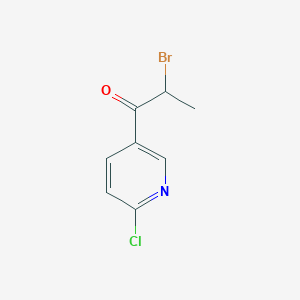

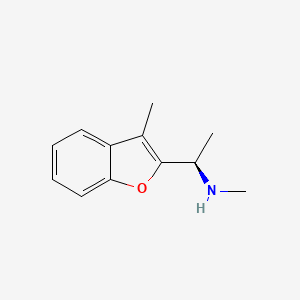
![2,4,5-Trichloro-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8398256.png)
![N-[(Cyclohexyloxy)carbonyl]glycine](/img/structure/B8398261.png)

